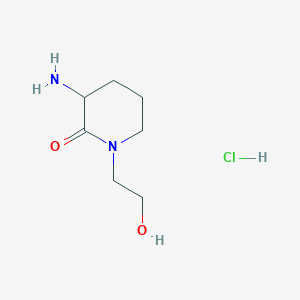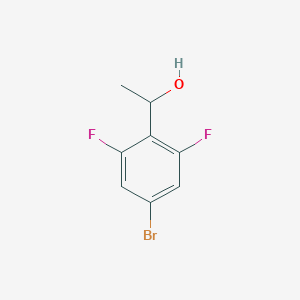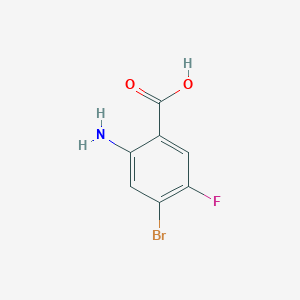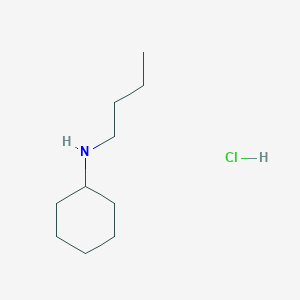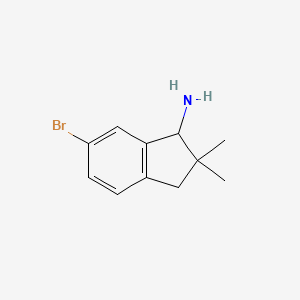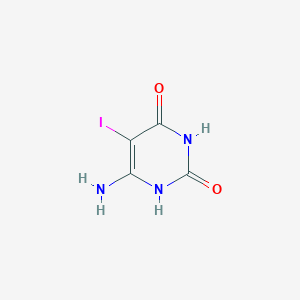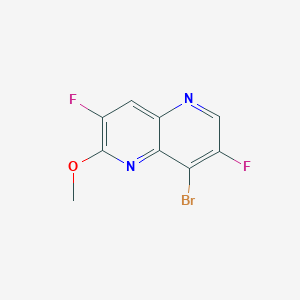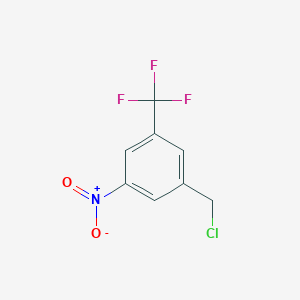
1-(Chloromethyl)-3-nitro-5-(trifluoromethyl)benzene
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Vargas-Oviedo et al. (2017) details a methodology for synthesizing a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene. This process is significant due to its efficiency, high yield, and use of microwave-assisted reactions, leading to compounds of high-added value (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).
Crystal Structure Analysis
Lynch and Mcclenaghan (2003) conducted a study on two chemical isomers of 3-nitrobenzotrifluoride to understand their crystal structures for the purpose of forming a cocrystal. The study highlights the conformational similarities and differences in the packing of these compounds, contributing to our understanding of molecular interactions in crystallography (Lynch & Mcclenaghan, 2003).
Molecular Structure and Interactions
Abbasi et al. (2010) examined the title molecule 1-Chloromethyl-3-nitrobenzene, focusing on the structural orientation of its nitro and chloromethyl groups. Their findings on intermolecular interactions enhance the understanding of molecular behavior in various chemical contexts (Abbasi et al., 2010).
Nucleophilic Aromatic Substitution Studies
Ajenjo et al. (2016) investigated the nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, leading to novel compounds with diverse applications. This research provides insights into chemical reactivity and synthesis pathways (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).
Catalysis and Fluorination Studies
Mejía and Togni (2012) explored the catalytic trifluoromethylation of aromatic compounds using hypervalent iodine reagents. Their research contributes to the understanding of electrophilic fluorination processes in organic chemistry (Mejía & Togni, 2012).
Vibrational and Structural Analysis
Saravanan, Balachandran, and Viswanathan (2014) conducted a spectroscopic investigation on related compounds, providing valuable information on vibrational, structural, and electronic properties. This research aids in understanding the influence of various groups on molecular properties (Saravanan, Balachandran, & Viswanathan, 2014).
Anion Transport and Electron-Withdrawing Substituents
Peng et al. (2016) demonstrated that modification of 1,3-bis(benzimidazol-2-yl)benzene with electron-withdrawing groups like trifluoromethyl and nitro significantly increases anionophoric activity. This research is critical for the development of efficient anion transport systems (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).
Safety and Hazards
Properties
IUPAC Name |
1-(chloromethyl)-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-4-5-1-6(8(10,11)12)3-7(2-5)13(14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHLGDSKENSUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid](/img/structure/B1376386.png)
![(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B1376388.png)


![tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1376391.png)
